molecular formula C12H16N2O2 B3702895 1-(2-Benzyl-5-hydroxypyrazolidin-1-yl)ethanone

1-(2-Benzyl-5-hydroxypyrazolidin-1-yl)ethanone

Cat. No.: B3702895
M. Wt: 220.27 g/mol
InChI Key: ZSEIBWJUNJZVAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Benzyl-5-hydroxypyrazolidin-1-yl)ethanone is a synthetic organic compound that belongs to the class of pyrazolidines. This compound is characterized by the presence of a benzyl group attached to a pyrazolidine ring, which is further substituted with a hydroxyl group and an ethanone moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Benzyl-5-hydroxypyrazolidin-1-yl)ethanone typically involves the reaction of benzylamine with a suitable pyrazolidine precursor. One common method is the condensation of benzylamine with 2,5-dihydroxy-1-pyrazolidine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-Benzyl-5-hydroxypyrazolidin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbonyl group in the ethanone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Bromine (Br2) in carbon tetrachloride (CCl4).

Major Products

    Oxidation: 1-(2-Benzyl-5-oxopyrazolidin-1-yl)ethanone.

    Reduction: 1-(2-Benzyl-5-hydroxypyrazolidin-1-yl)ethanol.

    Substitution: 1-(2-(4-Bromobenzyl)-5-hydroxypyrazolidin-1-yl)ethanone.

Scientific Research Applications

1-(2-Benzyl-5-hydroxypyrazolidin-1-yl)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Benzyl-5-hydroxypyrazolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Benzyl-5-hydroxypyrazolidin-1-yl)ethanone can be compared with other similar compounds, such as:

    1-(2-Benzyl-5-oxopyrazolidin-1-yl)ethanone: Similar structure but with an oxo group instead of a hydroxyl group.

    1-(2-Benzyl-5-hydroxypyrazolidin-1-yl)ethanol: Similar structure but with an alcohol group instead of an ethanone moiety.

    1-(2-(4-Bromobenzyl)-5-hydroxypyrazolidin-1-yl)ethanone: Similar structure but with a brominated benzyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-benzyl-5-hydroxypyrazolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-10(15)14-12(16)7-8-13(14)9-11-5-3-2-4-6-11/h2-6,12,16H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSEIBWJUNJZVAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CCN1CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Benzyl-5-hydroxypyrazolidin-1-yl)ethanone
Reactant of Route 2
1-(2-Benzyl-5-hydroxypyrazolidin-1-yl)ethanone
Reactant of Route 3
1-(2-Benzyl-5-hydroxypyrazolidin-1-yl)ethanone
Reactant of Route 4
1-(2-Benzyl-5-hydroxypyrazolidin-1-yl)ethanone
Reactant of Route 5
1-(2-Benzyl-5-hydroxypyrazolidin-1-yl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(2-Benzyl-5-hydroxypyrazolidin-1-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.